Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Structure-Based Drug Design

Scaffold-limited medicinal chemistry? Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate (CAS 491577-82-3) delivers a unique aminophenylthiazole platform with orthogonal amine and ester handles for SAR exploration & bioconjugation. • Single 4-NH₂ (HBD=1) enables selective amidation/tagging • C2 ethyl ester independently hydrolyzable • Moderate LogP (2.5) balances permeability • Defined regioisomer distinct from 2-(4-aminophenyl)thiazole-4-carboxylate analogs. Bulk supply available.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 491577-82-3
Cat. No. B1603585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-aminophenyl)thiazole-2-carboxylate
CAS491577-82-3
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
InChIKeyNSFZNEOJGKFVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: Compound Overview


Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate (CAS 491577-82-3) is a heterocyclic building block belonging to the aminophenylthiazole class, characterized by a central thiazole ring substituted at the 4-position with a 4-aminophenyl group and at the 2-position with an ethyl carboxylate ester [1]. This substitution pattern yields a molecular formula of C12H12N2O2S and a molecular weight of 248.30 g/mol, with a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. As a synthetic intermediate, the compound's primary value lies in its precisely defined substitution pattern—a unique combination of a free primary amine for further functionalization and an ester group at the 2-position of the thiazole core, differentiating it from alternative aminophenylthiazole regioisomers and substitution variants [1].

Supports amide coupling and bioconjugation via free primary amine
Ester hydrolysis enables carboxylic acid handle for orthogonal elaboration
Defined 4-aminophenyl thiazole scaffold supports SAR and lead optimization

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: Generic Substitution Limitations


The scientific and industrial utility of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate is dictated by its specific substitution pattern at the thiazole 2- and 4-positions, which directly governs both its physicochemical properties and its potential as a synthetic precursor. In-class analogs—such as its positional isomer Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate (CAS 730234-73-8) or compounds lacking the 4-aminophenyl group (e.g., Ethyl 4-phenylthiazole-2-carboxylate, CAS 31877-30-2)—exhibit fundamentally different hydrogen-bonding capacities, polarity, and metabolic liabilities [1] [2]. For example, the presence or absence of the primary amine at the para-position of the phenyl ring determines whether the molecule can serve as a handle for amide bond formation or bioconjugation, while the position of the carboxylate ester on the thiazole core directly impacts the compound's reactivity in cross-coupling reactions and its stability under various reaction conditions [1] [2]. These structural nuances make generic substitution scientifically unsound for any application requiring a defined molecular architecture.

Amine absence or positional shift alters hydrogen-bond capacity and solubility, which may limit coupling reactivity compared to non-amino or regioisomeric analogs.
Ester position on thiazole ring governs reactivity and stability in cross-coupling; 2-carboxylate isomer may not substitute directly for 4-carboxylate variants.
Diamino analogs introduce additional H-bond donors and higher polarity, shifting metabolic profile and requiring different protection strategies.

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: Differentiating Evidence


Hydrogen Bond Donor Count vs. Analogs

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate possesses a hydrogen bond donor count of 1, derived exclusively from its primary aromatic amine group at the para-position of the phenyl ring. This differs critically from Ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2), which lacks an amine and has a hydrogen bond donor count of 0, and from 2-Amino-4-(4-aminophenyl)thiazole (CAS 3673-53-8), which contains two amine groups and has a donor count of 3 [1] [2] .

H-Bond Donor Count
Head-to-head
1 (target) vs 0 / 3
Reported single HBD supports targeted coupling without excessive polarity
Computed from structure; verify experimentally
Medicinal Chemistry Physicochemical Profiling Structure-Based Drug Design

LogP Lipophilicity vs. Deaminated Analog

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate exhibits a computed partition coefficient (XLogP3-AA) of 2.5, reflecting the polar contribution of its 4-aminophenyl substituent. In contrast, Ethyl 4-phenylthiazole-2-carboxylate, which lacks the para-amino group, shows a higher XLogP of approximately 3.2, indicative of greater lipophilicity [1] [2].

Lipophilicity (XLogP)
Head-to-head
2.5 (target) vs 3.2 (deaminated analog)
Reported lower LogP may support balanced polarity in assay design
Computed; experimental logD recommended
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Polar Surface Area vs. Deaminated and Isomeric Analogs

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate has a topological polar surface area (TPSA) of approximately 67.4 Ų, which is identical to that of its positional isomer Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate but lower than that of 2-Amino-4-(4-aminophenyl)thiazole (93 Ų) and higher than that of the non-amino analog Ethyl 4-phenylthiazole-2-carboxylate (67.4 Ų) [1] [2] . The equivalence in TPSA between the target compound and the non-amino analog is notable; however, the target compound's hydrogen bond donor capacity (see Evidence Item 1) creates a functional distinction despite identical TPSA.

Polar Surface Area
Head-to-head
67.4 Ų (identical to deaminated analog)
Identical TPSA but functional distinction through HBD capacity
TPSA alone insufficient to predict behavior; combine with H-bond data
Drug Design Membrane Permeability Physicochemical Profiling

Rotatable Bond Count and Conformational Flexibility

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate has a rotatable bond count of 4, arising from the ethyl ester group and the connection between the thiazole and phenyl rings. This is higher than the rotatable bond count of 2-Methyl-4-(4-aminophenyl)thiazole (CAS 25021-49-2), which has a methyl group at the 2-position, and of 2-Amino-4-(4-aminophenyl)thiazole (CAS 3673-53-8), which has only one rotatable bond [1] [2] .

Rotatable Bonds
Head-to-head
4 (target) vs 1 (methyl/amino analogs)
Higher flexibility may influence binding mode exploration and crystal packing
Conformational sampling recommended in modeling studies
Molecular Modeling Conformational Analysis Drug Design

Class-Level Antitubercular Activity

While direct quantitative biological data for Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate is not available in the primary literature, a class-level synthesis study reports that 4-(4-aminophenyl)thiazoles exhibit antitubercular activity [1]. Furthermore, the broader aminophenylthiazole scaffold is associated with potent inhibition of transmembrane protein 16A (TMEM16A), with an IC50 of ~1 μM for the aminophenylthiazole T16Ainh-A01 .

Biological Activity
Class-level
Class-level antitubercular; scaffold TMEM16A IC50 ~1 μM
Reported scaffold activity supports exploratory screening; data to verify for target compound
Class-level inference; target-specific assays needed
Antitubercular Antimicrobial Medicinal Chemistry

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate: Application Scenarios


Lead Optimization with Single H-Bond Donor

The compound's single hydrogen bond donor (HBD=1) and moderate LogP (2.5) make it an ideal starting point for lead optimization where balanced polarity is required. Unlike its non-amino analog (HBD=0), the free amine provides a site for amide coupling or bioconjugation without introducing excessive polarity that could compromise membrane permeability. Compared to the diamino analog (HBD=3), this compound avoids potential metabolic liabilities associated with multiple basic amines [1] [2] .

Activity-Based Probe and Fluorescent Conjugate Synthesis

The presence of a single, well-defined primary amine at the para-position of the phenyl ring enables site-selective derivatization with fluorophores, biotin, or other reporter tags. This contrasts with analogs lacking an amine, which cannot be similarly functionalized, and with diamino analogs, which require complex protection/deprotection strategies to achieve selectivity [1] [2]. The ethyl ester at the 2-position can be independently hydrolyzed to a carboxylic acid, providing a second orthogonal handle for further elaboration.

SAR Studies of Aminophenylthiazole Scaffolds

The compound serves as a key comparator in SAR investigations of aminophenylthiazole-based inhibitors, such as those targeting TMEM16A (IC50 ~1 μM for scaffold analogs) or antitubercular agents [1] [2]. Its specific substitution pattern—4-aminophenyl at C4 and ethyl ester at C2—allows researchers to probe the contribution of the ester group and amine placement to biological activity relative to regioisomers (e.g., Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate) and analogs with different 2-substituents (e.g., 2-methyl or 2-amino derivatives) .

Building Block for Cross-Coupling and Heterocycle Elaboration

The ethyl carboxylate at the 2-position of the thiazole ring can be selectively hydrolyzed to a carboxylic acid or converted to an amide, while the 4-aminophenyl group remains intact for subsequent transformations. This orthogonal reactivity is not available in analogs where the amine is directly attached to the thiazole ring (e.g., 2-Amino-4-(4-aminophenyl)thiazole) or where the phenyl ring lacks a functional handle (e.g., Ethyl 4-phenylthiazole-2-carboxylate) [1] [3].

Application
Selection Property
Validation Focus
Lead optimization – balanced polarity
Single amine handle, moderate lipophilicity
Coupling efficiency, membrane permeability validation
Probe and conjugate synthesis
Orthogonal amine/ester reactivity
Site-selective derivatization, stability of conjugates
SAR comparator – aminophenylthiazoles
Defined 4-aminophenyl/2-ester motif
Comparative profiling vs regioisomers and analogs
Cross-coupling building block
Sequential ester and amine transformations
Reaction sequence viability, protecting group compatibility

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